1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group and a methylpiperazinyl group
Preparation Methods
The synthesis of 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the ethylphenoxy intermediate: This involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.
Formation of the piperazinyl intermediate: This involves the reaction of 4-methylpiperazine with an appropriate alkylating agent to form 4-methylpiperazinyl alkyl halide.
Coupling reaction: The two intermediates are then coupled under suitable conditions to form the final product, 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol.
Dihydrochloride formation: The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, using reagents like alkyl halides or sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether or amine bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride can be compared with other similar compounds, such as:
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-one: A ketone derivative that may exhibit different reactivity and biological activity.
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-amine: An amine derivative that may have different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18;;/h4-7,15,19H,3,8-13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOJHJSXNSEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.